2-(2,4-Difluorophenoxy)-3-nitropyridine
Overview
Description
"2-(2,4-Difluorophenoxy)-3-nitropyridine" is a compound of interest in the field of chemistry due to its distinctive molecular structure and the presence of both difluorophenoxy and nitropyridine groups. This combination grants the molecule unique chemical and physical properties, making it a subject of study for its potential applications in material science, organic synthesis, and possibly as an intermediate in pharmaceuticals, although drug-related uses are not within the scope of this discussion.
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as "this compound," typically involves multi-step chemical reactions, starting from basic pyridine structures and incorporating functional groups through nitration, halogenation, and alkoxylation. A notable method for synthesizing related nitropyridine compounds involves ring transformation of dinitropyridones with ammonia and ketones, suggesting that a similar approach may be viable for synthesizing "this compound" (Tohda et al., 1994).
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using techniques such as X-ray crystallography and vibrational spectroscopy. These studies reveal that the presence of nitro and alkoxy groups significantly influences the molecular conformation and intermolecular interactions within crystals. For instance, analysis of related compounds has shown that hydrogen bonding and π-π interactions play crucial roles in stabilizing the crystal structure, which could also apply to "this compound" (Bryndal et al., 2012).
Scientific Research Applications
Synthesis and Chemical Properties :
- Synthesis of related compounds like 2-chloro- and 2-amino-5-fluoropyridines, involving intermediates with structures similar to 2-(2,4-Difluorophenoxy)-3-nitropyridine (Hand & Baker, 1989).
- Facile arylation and alkylation of nitropyridine N-oxides, a process relevant to the synthesis of compounds structurally similar to this compound (Zhang & Duan, 2011).
Molecular and Structural Analysis :
- Investigation into the conformational stability and vibrational spectral studies of compounds closely related to this compound (Balachandran, Lakshmi, & Janaki, 2012).
- X-ray and spectroscopic analysis of structurally similar compounds to understand their molecular structures and interactions (Jukić et al., 2010).
Electrochemical Properties :
- Electrochemical reduction studies of 4-nitropyridine, which is related in structure and properties to this compound (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Application in Molecular Electronics :
- Use of nitroamine redox centers in molecular electronic devices, which could be related to the electronic properties of this compound (Chen, Reed, Rawlett, & Tour, 1999).
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRAMZMIQUBNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371792 | |
Record name | 2-(2,4-difluorophenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729056 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
175135-62-3 | |
Record name | 2-(2,4-Difluorophenoxy)-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-difluorophenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175135-62-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.